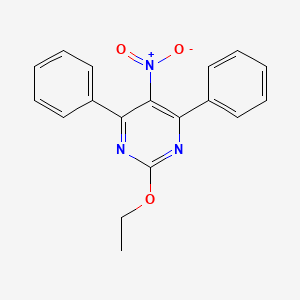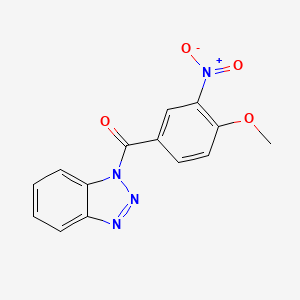
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFDP belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects by binding to GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to enhance the binding of GABA to GABA(A) receptors, resulting in increased inhibitory neurotransmission and sedative effects.
Biochemical and Physiological Effects:
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit various biochemical and physiological effects. In animal studies, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to reduce anxiety and increase sedation. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to be stable under a range of experimental conditions. However, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in aqueous experimental systems. Additionally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has relatively low potency compared to other GABA(A) receptor ligands, which may limit its use in studies requiring high potency ligands.
Orientations Futures
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions for scientific research. One potential future direction is the development of more potent analogs of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate for use as GABA(A) receptor ligands. Another potential future direction is the study of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have potential applications in the treatment of anxiety and sleep disorders, and future studies could investigate its efficacy and safety in human subjects.
Méthodes De Synthèse
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by the reaction of ethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with methyl iodide and sodium hydride in dimethylformamide. The reaction yields dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a white solid with a melting point of 112-114°C.
Applications De Recherche Scientifique
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in scientific research. It has been used as a ligand for GABA(A) receptors and has been found to exhibit anxiolytic and sedative effects in animal studies. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to exhibit neuroprotective effects in vitro.
Propriétés
IUPAC Name |
dimethyl 1-ethyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBWPPOHBGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)


![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)